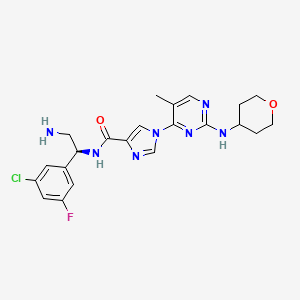

![molecular formula C15H25NO4 B2576051 2-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-2-carboxylic acid CAS No. 2138140-57-3](/img/structure/B2576051.png)

2-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

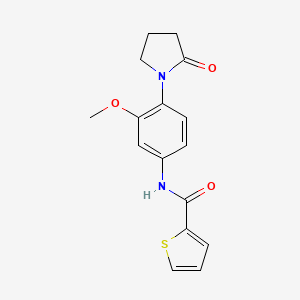

Description

“2-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-2-carboxylic acid” is a complex organic compound. It contains a bicyclo[2.2.2]octane core, which is a saturated bicyclic structure . Attached to this core is a carboxylic acid group and a tert-butoxycarbonyl (BOC) protected amino group . The BOC group is a common protecting group used in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the bicyclic core and the attached functional groups. The bicyclic[2.2.2]octane core is a saturated structure with three carbon atoms at each bridgehead . The BOC protected amino group and the carboxylic acid group are attached to this core .Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of the reactive functional groups. The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The carboxylic acid group can react with bases to form salts, and with alcohols to form esters .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its complex structure. It has a molecular weight of 283.37 . The presence of the polar carboxylic acid group and the BOC protected amino group could influence its solubility properties .Applications De Recherche Scientifique

Synthesis and Molecular Structure

- The compound has been synthesized as a chiral cyclic amino acid ester from corresponding cis- and trans-5-hydroxypipecolic acid ethyl esters. It has been characterized using NMR spectroscopy and high-resolution mass spectrometry, and its structure was determined via single crystal X-ray diffraction analysis (Moriguchi et al., 2014).

Synthesis and Transport Applications

- The isomeric 3-aminobicyclo[3.2.1]octane-3-carboxylic acids were synthesized and compared with the widely used 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid in terms of specificity to the Na+-independent membrane transport system L of Ehrlich ascites tumor cell and rat hepatoma cell line HTC (Christensen et al., 1983).

Synthesis and Reactivity in Organic Chemistry

- The compound has been used in Michael additions of various nucleophiles and Diels–Alder reactions, leading to new cyclopropyl-containing amino acids in protected form. This demonstrates its versatility as a building block for cyclopropyl-containing amino acids (Limbach et al., 2009).

Conformational Analysis

- A study investigated the role of N-methylation as a determinant of peptide conformation in a compound alternatively called 3-[4-(benzyloxy)phenyl]-2-(N-tert-butoxycarbonyl-N-methylamino)propionic acid. The study examined the conformation of the tert-butoxycarbonyl group and the side chain, revealing important insights into molecular structure (Jankowska et al., 2002).

Orientations Futures

Future research could focus on exploring the potential applications of this compound in various fields such as medicinal chemistry, materials science, and synthetic chemistry. The bicyclic[2.2.2]octane core and the functional groups present in the compound could be exploited for the design of new materials and bioactive compounds .

Propriétés

IUPAC Name |

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]bicyclo[2.2.2]octane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-9-15(12(17)18)8-10-4-6-11(15)7-5-10/h10-11H,4-9H2,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQPPDIATYQATE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CC2CCC1CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

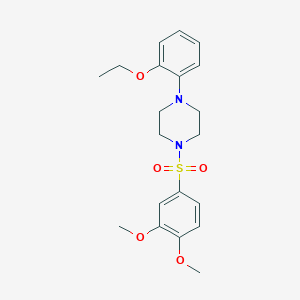

![2-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile](/img/structure/B2575970.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3,3-diphenylpropanamide](/img/structure/B2575972.png)

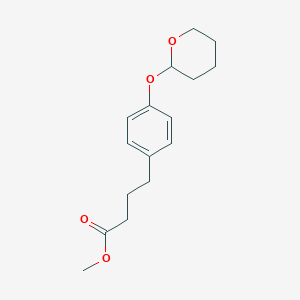

![5-[(4-Isopropylphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2575975.png)

![(E)-{2-[(2,6-dichlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}(methoxy)amine](/img/structure/B2575976.png)

![2-Chloro-N-[[1-(methoxymethyl)-3,4-dihydroisochromen-1-yl]methyl]propanamide](/img/structure/B2575979.png)

![3,4-difluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2575982.png)

![(E)-2-amino-1-((4-isopropylbenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2575983.png)

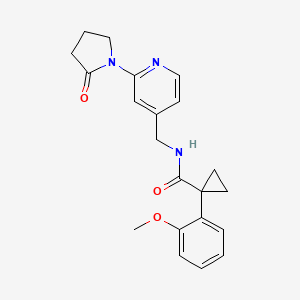

![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4,5-dimethylthiazol-2-yl)propanamide](/img/structure/B2575985.png)